1,10-Phenanthroline-2,9-diamine
Overview
Description
1,10-Phenanthroline-2,9-diamine is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The presence of two amine groups at positions 2 and 9 enhances its chelating properties, allowing it to interact with a variety of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2,9-diamine can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline-2,9-dicarboxylic acid with ammonia or amines under high-temperature conditions . Another method includes the reduction of 1,10-phenanthroline-2,9-dinitro compounds using reducing agents like hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and characterization using techniques such as NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-2,9-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in coordination chemistry and material science .
Scientific Research Applications
1,10-Phenanthroline-2,9-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,10-phenanthroline-2,9-diamine exerts its effects primarily involves chelation. The compound binds to metal ions through its nitrogen atoms, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing essential metal cofactors, leading to the inactivation of the enzyme . The compound’s ability to form complexes with various metal ions also underlies its applications in catalysis and sensing .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the amine groups at positions 2 and 9, is a widely used ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with a different arrangement of nitrogen atoms.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at positions 4 and 7, offering different steric and electronic properties.
Uniqueness: 1,10-Phenanthroline-2,9-diamine is unique due to its enhanced chelating ability provided by the additional amine groups. This feature allows it to form more stable and diverse metal complexes compared to its parent compound and other similar ligands .
Properties
IUPAC Name |
1,10-phenanthroline-2,9-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFTTXHPQDRUCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326672 | |
Record name | 1,10-phenanthroline-2,9-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38182-65-9 | |
Record name | 1,10-phenanthroline-2,9-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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